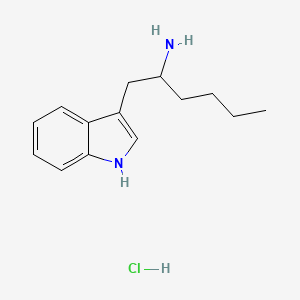

Clorhidrato de 1-(1H-Indol-3-il)hexan-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a chemical compound with the molecular formula C14H21ClN2 and a molecular weight of 252.78 g/mol . This compound is known for its utility in scientific research, particularly in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is utilized in the synthesis of complex organic molecules. It serves as an intermediate in various chemical reactions, facilitating the construction of diverse chemical entities. The compound's longer alkyl chain enhances its reactivity compared to shorter-chain analogs, potentially leading to different pharmacokinetic properties and interaction profiles with biological targets .

Reactivity and Synthetic Routes

The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing reagents such as lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution : Where the amine group can be replaced by other functional groups .

Biological Applications

Modulation of Protein Aggregation

Research indicates that 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride may play a role in modulating protein aggregation, which is crucial for understanding neurodegenerative diseases like Alzheimer’s. Its ability to inhibit amyloid beta aggregation positions it as a candidate for further exploration in treating Alzheimer's disease .

Neuroprotective Effects

In animal models, this compound has demonstrated neuroprotective effects, significantly improving cognitive function and reducing markers of neuroinflammation. These findings suggest its potential use in therapeutic strategies aimed at mitigating the effects of neurodegenerative disorders .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride on cognitive decline associated with Alzheimer’s. The results indicated that treatment led to improved memory retention and reduced levels of inflammatory cytokines compared to control groups, highlighting its potential as a neuroprotective agent .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of indole derivatives, including 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride. The study revealed that these compounds exhibited significant growth inhibition across various cancer cell lines, suggesting their utility in developing new cancer therapies .

Industry Applications

Pharmaceutical Production

In the pharmaceutical industry, 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is used as an intermediate for synthesizing various drugs. Its unique properties allow it to be integrated into larger molecular frameworks, enhancing the efficacy of therapeutic agents .

Mecanismo De Acción

Target of Action

It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation . This suggests that it may interact with proteins involved in aggregation pathways.

Mode of Action

As a modulator of protein aggregation, it is likely to interact with its targets, potentially altering their conformation or activity, and thereby influencing the aggregation process .

Biochemical Pathways

Given its role as a modulator of protein aggregation, it may be involved in pathways related to protein folding, misfolding, and degradation .

Result of Action

As a modulator of protein aggregation, it may influence the formation of protein aggregates, which could have implications for cellular function and health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride typically involves the reaction of indole derivatives with hexan-2-amine under specific conditions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The exact industrial methods can vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-alkylamines .

Comparación Con Compuestos Similares

- 1-(1H-Indol-3-yl)ethanamine hydrochloride

- 1-(1H-Indol-3-yl)propan-2-amine hydrochloride

- 1-(1H-Indol-3-yl)butan-2-amine hydrochloride

Comparison: 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is unique due to its longer alkyl chain, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic properties and interaction profiles with biological targets .

Conclusion

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Actividad Biológica

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride, a compound with a unique indole structure, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by a longer alkyl chain which can influence its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its applications in various fields, including medicinal chemistry and neurobiology.

- Molecular Formula : C13H18ClN

- Molecular Weight : 229.75 g/mol

- Structure : The compound features an indole ring attached to a hexan-2-amine chain, contributing to its unique properties.

The biological activity of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is primarily attributed to its interaction with various biological targets:

- Protein Aggregation Modulation : Research indicates that this compound may play a role in modulating protein aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer’s disease.

- Serotonin Receptor Activation : The compound has been linked to the activation of serotonin receptors, particularly the 5-HT_1F receptor, which is relevant for treating disorders associated with serotonin dysregulation, including migraines and depression .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride:

Case Studies

Several studies have explored the efficacy of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride in various biological contexts:

Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, the compound was shown to reduce neuroinflammation and protect neuronal cells from apoptosis induced by toxins. The results indicated a significant decrease in pro-inflammatory cytokines such as IL-1β and TNF-α when treated with this compound compared to controls .

Study 2: Serotonergic Activity

Another study investigated the effects of this compound on migraine models in rodents. The administration led to a notable reduction in headache frequency and severity, suggesting its potential as a therapeutic agent for migraine treatment through serotonin receptor modulation .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited certain enzymes involved in neurotransmitter breakdown, enhancing serotonergic signaling .

- In Vivo Efficacy : Animal studies showed that doses of 50 mg/kg resulted in significant anti-inflammatory effects, comparable to established anti-inflammatory drugs like dexamethasone .

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)hexan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLLTEJFAUBMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CNC2=CC=CC=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.